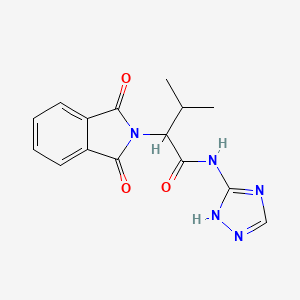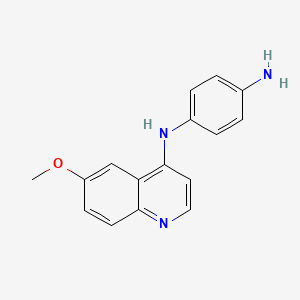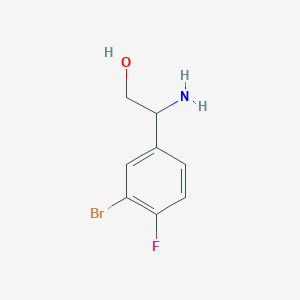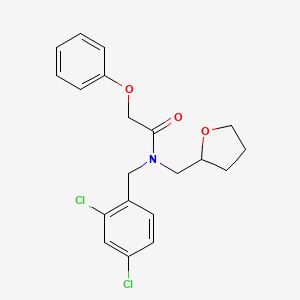
N-(2,4-dichlorobenzyl)-2-phenoxy-N-(tetrahydrofuran-2-ylmethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dichlorobenzyl)-2-phenoxy-N-(tetrahydrofuran-2-ylmethyl)acetamide is a synthetic organic compound characterized by its unique chemical structure, which includes a dichlorobenzyl group, a phenoxy group, and a tetrahydrofuran-2-ylmethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dichlorobenzyl)-2-phenoxy-N-(tetrahydrofuran-2-ylmethyl)acetamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the dichlorobenzyl intermediate: This step involves the reaction of 2,4-dichlorobenzyl chloride with a suitable nucleophile to form the dichlorobenzyl intermediate.
Introduction of the phenoxy group: The dichlorobenzyl intermediate is then reacted with phenol in the presence of a base to introduce the phenoxy group.
Formation of the tetrahydrofuran-2-ylmethyl intermediate: This step involves the reaction of tetrahydrofuran with a suitable reagent to form the tetrahydrofuran-2-ylmethyl intermediate.
Final coupling reaction: The dichlorobenzyl-phenoxy intermediate is then coupled with the tetrahydrofuran-2-ylmethyl intermediate under appropriate reaction conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2,4-dichlorobenzyl)-2-phenoxy-N-(tetrahydrofuran-2-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorobenzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(2,4-dichlorobenzyl)-2-phenoxy-N-(tetrahydrofuran-2-ylmethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2,4-dichlorobenzyl)-2-phenoxyacetamide: Lacks the tetrahydrofuran-2-ylmethyl group.
N-(2,4-dichlorobenzyl)-N-(tetrahydrofuran-2-ylmethyl)acetamide: Lacks the phenoxy group.
2-phenoxy-N-(tetrahydrofuran-2-ylmethyl)acetamide: Lacks the dichlorobenzyl group.
Uniqueness
N-(2,4-dichlorobenzyl)-2-phenoxy-N-(tetrahydrofuran-2-ylmethyl)acetamide is unique due to the presence of all three functional groups (dichlorobenzyl, phenoxy, and tetrahydrofuran-2-ylmethyl) in its structure. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C20H21Cl2NO3 |
|---|---|
Poids moléculaire |
394.3 g/mol |
Nom IUPAC |
N-[(2,4-dichlorophenyl)methyl]-N-(oxolan-2-ylmethyl)-2-phenoxyacetamide |
InChI |
InChI=1S/C20H21Cl2NO3/c21-16-9-8-15(19(22)11-16)12-23(13-18-7-4-10-25-18)20(24)14-26-17-5-2-1-3-6-17/h1-3,5-6,8-9,11,18H,4,7,10,12-14H2 |
Clé InChI |
ONNDXSWYWQLQTE-UHFFFAOYSA-N |
SMILES canonique |
C1CC(OC1)CN(CC2=C(C=C(C=C2)Cl)Cl)C(=O)COC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[2-(2,6-Diaminohexanoylamino)-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B12112295.png)




![2-[[2-(2-Formamidohexanoylamino)-4-methylpentanoyl]amino]-3-phenylpropanoic acid](/img/structure/B12112318.png)
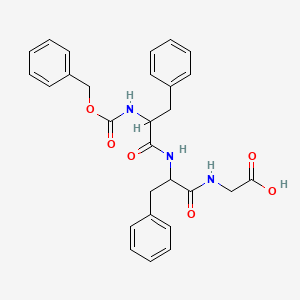
![N-[(1R,2R)-2-Aminocyclohexyl]-N'-[(9R)-6'-methoxycinchonan-9-yl]thiourea](/img/structure/B12112325.png)
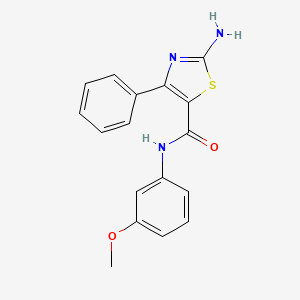
![methyl 2-({(2E)-3-[3-methoxy-4-(pentyloxy)phenyl]prop-2-enoyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12112333.png)
